
1-(2-Thienyl)cyclopentanecarboxylic acid
Overview
Description
1-(2-Thienyl)cyclopentanecarboxylic acid is a heterocyclic organic compound that belongs to the class of carboxylic acid derivatives. It has a molecular weight of 196.27 .
Synthesis Analysis
The synthesis of 1-(2-Thienyl)cyclopentanecarboxylic acid can be achieved through several methods. One method involves the direct acylation of cyclopentanecarboxylic acid without first reacting the cyclopentanecarboxylic acid with thionyl chloride . Another approach involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The molecular structure of 1-(2-Thienyl)cyclopentanecarboxylic acid is represented by the formula C10H12O2S . The InChI code for this compound is 1S/C10H12O2S/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis
1-(2-Thienyl)cyclopentanecarboxylic acid is a colorless nonvolatile oil . It has a molecular weight of 196.27 .Scientific Research Applications
1-(2-Thienyl)cyclopentanecarboxylic acid: Scientific Research Applications
1-(2-Thienyl)cyclopentanecarboxylic acid is a versatile chemical compound with a unique structure that enables it to be used in various scientific research applications. Below are detailed sections focusing on six unique applications:
Drug Discovery and Development: This compound serves as a building block in the synthesis of various organic compounds, making it valuable in drug discovery. Its structure allows for the creation of diverse molecular entities that can be tested for therapeutic potential.
Material Science: The thiophene moiety within the compound’s structure makes it useful in material science applications, particularly in the development of novel materials with specific properties.
Synthesis of Anticancer Agents: Thiophene derivatives have been used as raw materials in the synthesis of anticancer agents. Given the structural similarity, 1-(2-Thienyl)cyclopentanecarboxylic acid may also be utilized in this capacity .
Anti-Atherosclerotic Agents: Similar to other thiophene derivatives, this compound could be involved in the synthesis of agents aimed at treating atherosclerosis .
Antimicrobial Activity: Thiophene derivatives exhibit high antimicrobial activity against various infections. This suggests that 1-(2-Thienyl)cyclopentanecarboxylic acid could also be explored for its antimicrobial properties .
Corrosion Inhibitors: In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The compound may find similar use in protecting materials from corrosion .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers The relevant papers for 1-(2-Thienyl)cyclopentanecarboxylic acid include those that discuss its synthesis , its molecular structure , and its potential applications . These papers provide valuable insights into the properties and potential uses of this compound.
properties
IUPAC Name |
1-thiophen-2-ylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCLTIDPEQAYOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632640 | |
| Record name | 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienyl)cyclopentanecarboxylic acid | |
CAS RN |
202737-46-0 | |
| Record name | 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



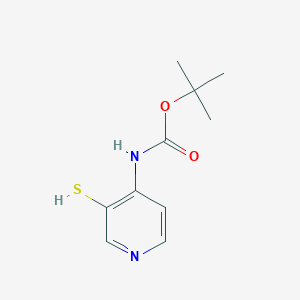

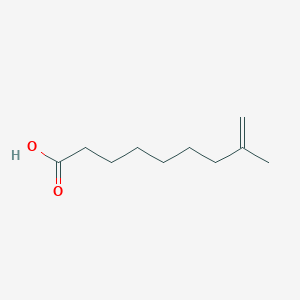
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)
![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)
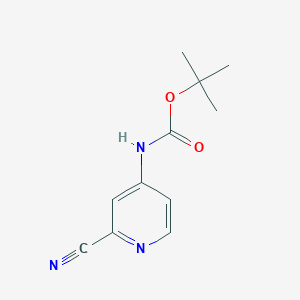
![Methyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324286.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)

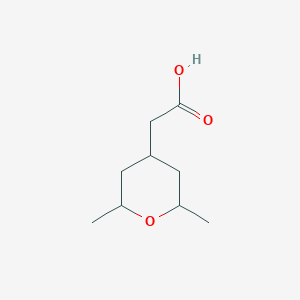
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)

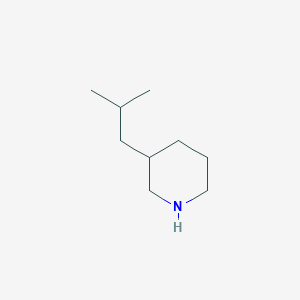
![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)